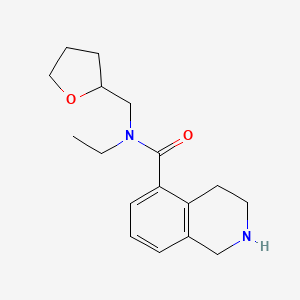
(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol, also known as NSAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. NSAM is a chiral molecule that belongs to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom.
Mécanisme D'action
The mechanism of action of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. This compound has been shown to enhance the enantioselectivity of certain reactions, which makes it a valuable tool in the synthesis of chiral compounds. Additionally, this compound has been shown to exhibit antitumor activity, although the exact mechanism of this activity is not yet known.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro, which makes it a promising candidate for further investigation as a potential therapeutic agent. In animal studies, this compound has been shown to exhibit antitumor activity, although further studies are needed to determine its efficacy in humans. Additionally, this compound has been shown to have a low binding affinity for the human opioid receptors, which suggests that it may have potential as a non-opioid pain reliever.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol in lab experiments is its high enantioselectivity, which makes it a valuable tool in the synthesis of chiral compounds. Additionally, this compound has been shown to exhibit low toxicity in vitro, which makes it a promising candidate for further investigation as a potential therapeutic agent. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the investigation of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol. One area of interest is the synthesis of chiral azetidine derivatives using this compound as a starting material. These compounds have shown promising results as potential therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to determine the efficacy of this compound as a non-opioid pain reliever. Finally, the investigation of the mechanism of action of this compound and its antitumor activity in humans is an area of ongoing research.
Méthodes De Synthèse
The synthesis of (1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol can be achieved through a multi-step process that involves the reaction of 1-naphthalenesulfonyl chloride with (S)-3-aminobutan-1-ol in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium borohydride to yield this compound as a white solid. This method has been reported to give a high yield of this compound with excellent enantioselectivity.
Applications De Recherche Scientifique
(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methanol has been investigated for its potential use as a chiral building block in the synthesis of biologically active compounds. It has been used in the synthesis of chiral amino alcohols, which have been shown to exhibit excellent activity as catalysts in various organic reactions. This compound has also been used as a starting material for the synthesis of chiral azetidine derivatives, which have shown promising results as potential therapeutic agents for the treatment of various diseases.
Propriétés
IUPAC Name |
(1-naphthalen-1-ylsulfonylazetidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-10-11-8-15(9-11)19(17,18)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,11,16H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEAEFIOQMTIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=CC=CC=C32)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)

![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)


![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)

![3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)


![2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B6631671.png)
